Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine, also known as pyrrolidino[1, 2-e]-4h-1, 3, 5-dithiazine, 2, 4-dimethyl, belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is primarily located in the cytoplasm. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine has a cooked, meaty, and roasted taste.
Brand Name: Vulcanchem
CAS No.: 116505-60-3
VCID: VC20833093
InChI: InChI=1S/C8H15NS2/c1-6-9-5-3-4-8(9)11-7(2)10-6/h6-8H,3-5H2,1-2H3/t6-,7-,8+/m0/s1
SMILES: CC1N2CCCC2SC(S1)C
Molecular Formula: C8H13NS2
Molecular Weight: 189.3 g/mol

Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine

CAS No.: 116505-60-3

Cat. No.: VC20833093

Molecular Formula: C8H13NS2

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidino-(1,2E)-4H-2,4-dimethyl-1,3,5-dithiazine - 116505-60-3

Specification

Description Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine, also known as pyrrolidino[1, 2-e]-4h-1, 3, 5-dithiazine, 2, 4-dimethyl, belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is primarily located in the cytoplasm. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine has a cooked, meaty, and roasted taste.
CAS No. 116505-60-3
Molecular Formula C8H13NS2
Molecular Weight 189.3 g/mol
IUPAC Name (2S,4S,8aR)-2,4-dimethyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine
Standard InChI InChI=1S/C8H15NS2/c1-6-9-5-3-4-8(9)11-7(2)10-6/h6-8H,3-5H2,1-2H3/t6-,7-,8+/m0/s1
Standard InChI Key QXGJYXDVHVXKHW-UHFFFAOYSA-N
SMILES CC1N2CCCC2SC(S1)C
Canonical SMILES CC1N2CCCC2SC(S1)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator